molecular formula C17H14O B7820648 1,4-Pentadien-3-one, 1,5-diphenyl-

1,4-Pentadien-3-one, 1,5-diphenyl-

Cat. No. B7820648
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-UHFFFAOYSA-N
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Patent
US07381786B2

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
106 g
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([OH:5])[CH3:4].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:14][C:15]([CH3:17])=O>>[CH:6](=[CH:4][C:3]([CH:14]=[CH:15][C:17]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1)=[O:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
29 g
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
29 g
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The yellow colored precipitate was separated by filtration
WASH
Type
WASH
Details
washed with water (2 liters)
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 223 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07381786B2

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
106 g
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([OH:5])[CH3:4].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:14][C:15]([CH3:17])=O>>[CH:6](=[CH:4][C:3]([CH:14]=[CH:15][C:17]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1)=[O:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
29 g
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
29 g
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The yellow colored precipitate was separated by filtration
WASH
Type
WASH
Details
washed with water (2 liters)
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 223 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07381786B2

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
106 g
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([OH:5])[CH3:4].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:14][C:15]([CH3:17])=O>>[CH:6](=[CH:4][C:3]([CH:14]=[CH:15][C:17]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1)=[O:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
29 g
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
29 g
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The yellow colored precipitate was separated by filtration
WASH
Type
WASH
Details
washed with water (2 liters)
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 223 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.